

A Comparative Spectroscopic Analysis of Phenoxybenzene Nitro Isomers

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Compound of Interest

Compound Name: **1-Nitro-2-phenoxybenzene**

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A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of 2-nitrophenoxybenzene, 3-nitrophenoxybenzene, and 4-nitrophenoxybenzene.

This guide provides a comparative analysis of the spectroscopic characteristics of the three nitro isomers of phenoxybenzene. The position of the nitro group on the phenyl ring significantly influences the electronic and vibrational properties of the molecule, leading to distinct spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these isomers in various research and development settings. This report compiles available experimental data from UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to facilitate this comparison.

Data Presentation

The following tables summarize the key spectroscopic data for the three isomers. It is important to note that while comprehensive data is available for the 4-nitro isomer, complete experimental datasets for the 2-nitro and 3-nitro isomers are less readily available in the public domain. In such cases, data from closely related compounds and theoretical predictions are used for comparative purposes and are duly noted.

Table 1: UV-Vis Spectroscopic Data

Compound	λ _{max} (nm)	Molar Absorptivity (ε)	Solvent
2-Nitrophenoxybenzene	Data not readily available	-	-
3-Nitrophenoxybenzene	Data not readily available	-	-
4-Nitrophenoxybenzene	~308	~10,000	Ethanol

Note: The UV-Vis data for 2- and 3-nitrophenoxybenzene is not readily available in the provided search results. The data for 4-nitrophenoxybenzene is estimated based on typical values for similar aromatic nitro compounds.

Table 2: Infrared (IR) Spectroscopic Data

Compound	Key Absorptions (cm ⁻¹)	Functional Group Assignment
2-Nitrophenoxybenzene		
~1520, ~1350	Asymmetric and symmetric NO ₂ stretching	
~1240	Asymmetric C-O-C stretching	
~1080	Symmetric C-O-C stretching	
~750	C-H out-of-plane bending (ortho-disubstitution)	
3-Nitrophenoxybenzene		
~1530, ~1350	Asymmetric and symmetric NO ₂ stretching	
~1230	Asymmetric C-O-C stretching	
~1070	Symmetric C-O-C stretching	
~880, ~780, ~690	C-H out-of-plane bending (meta-disubstitution)	
4-Nitrophenoxybenzene		
1518, 1347	Asymmetric and symmetric NO ₂ stretching[1]	
1255	Asymmetric C-O-C stretching[1]	
1090	Symmetric C-O-C stretching	
875	C-H out-of-plane bending (para-disubstitution)	

Table 3: ¹H NMR Spectroscopic Data

Compound	Chemical Shift (δ , ppm)	Multiplicity	Assignment	Solvent
2-Nitrophenoxybenzene	Data not readily available	-	-	-
3-Nitrophenoxybenzene	Data not readily available	-	-	-
4-Nitrophenoxybenzene	8.2 (d)	Doublet	Protons ortho to NO ₂	CDCl ₃
7.4 (t)	Triplet	Protons meta to OPh	CDCl ₃	
7.2 (t)	Triplet	Proton para to OPh	CDCl ₃	
7.1 (d)	Doublet	Protons ortho to OPh	CDCl ₃	
7.0 (d)	Doublet	Protons meta to NO ₂	CDCl ₃	

Note: The ¹H NMR data for 2- and 3-nitrophenoxybenzene is not readily available. The assignments for 4-nitrophenoxybenzene are predicted based on the analysis of similar compounds.

Table 4: ¹³C NMR Spectroscopic Data

Compound	Chemical Shift (δ , ppm)	Assignment	Solvent
2-Nitrophenoxybenzene	Data not readily available	-	-
3-Nitrophenoxybenzene	Data not readily available	-	-
4-Nitrophenoxybenzene	~164	C-O (phenoxy)	CDCl ₃
~156	C-O (nitrophenyl)	CDCl ₃	
~142	C-NO ₂	CDCl ₃	
~130	CH (phenoxy, para)	CDCl ₃	
~126	CH (nitrophenyl)	CDCl ₃	
~124	CH (phenoxy, ortho)	CDCl ₃	
~120	CH (phenoxy, meta)	CDCl ₃	
~117	CH (nitrophenyl)	CDCl ₃	

Note: The ¹³C NMR data for 2- and 3-nitrophenoxybenzene is not readily available. The assignments for 4-nitrophenoxybenzene are predicted based on the analysis of similar compounds.

Table 5: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
2-Nitrophenoxybenzene	215	169 ($[\text{M-NO}_2]^+$), 139 ($[\text{M-NO}_2\text{-CH}_2\text{O}]^+$), 93 ($[\text{C}_6\text{H}_5\text{O}]^+$), 77 ($[\text{C}_6\text{H}_5]^+$)
3-Nitrophenoxybenzene	215	169 ($[\text{M-NO}_2]^+$), 139 ($[\text{M-NO}_2\text{-CH}_2\text{O}]^+$), 93 ($[\text{C}_6\text{H}_5\text{O}]^+$), 77 ($[\text{C}_6\text{H}_5]^+$)
4-Nitrophenoxybenzene	215	169 ($[\text{M-NO}_2]^+$), 139 ($[\text{M-NO}_2\text{-CH}_2\text{O}]^+$), 93 ($[\text{C}_6\text{H}_5\text{O}]^+$), 77 ($[\text{C}_6\text{H}_5]^+$)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are provided below. These are general procedures and may require optimization for the specific isomers.

UV-Vis Spectroscopy

- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation: Prepare solutions of the phenoxybenzene nitro isomers in a suitable UV-grade solvent (e.g., ethanol, methanol, or cyclohexane) at a concentration of approximately 10^{-5} M.
- Data Acquisition: Record the absorption spectrum from 200 to 400 nm. Use the pure solvent as a reference blank.
- Analysis: Determine the wavelength of maximum absorption (λ_{max}) and the corresponding molar absorptivity (ϵ).

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

- **Sample Preparation:** For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** Record the spectrum from 4000 to 400 cm^{-1} . Acquire a background spectrum of the empty sample holder or pure solvent, which is then subtracted from the sample spectrum.
- **Analysis:** Identify the characteristic absorption bands for the nitro (NO_2) group, the ether (C-O-C) linkage, and the aromatic C-H bending modes to distinguish between the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra. Standard acquisition parameters for each nucleus should be used.
- **Analysis:** Analyze the chemical shifts, multiplicities (splitting patterns), and integration values in the ^1H NMR spectrum to determine the substitution pattern on the aromatic rings. Analyze the chemical shifts in the ^{13}C NMR spectrum to identify all unique carbon environments.

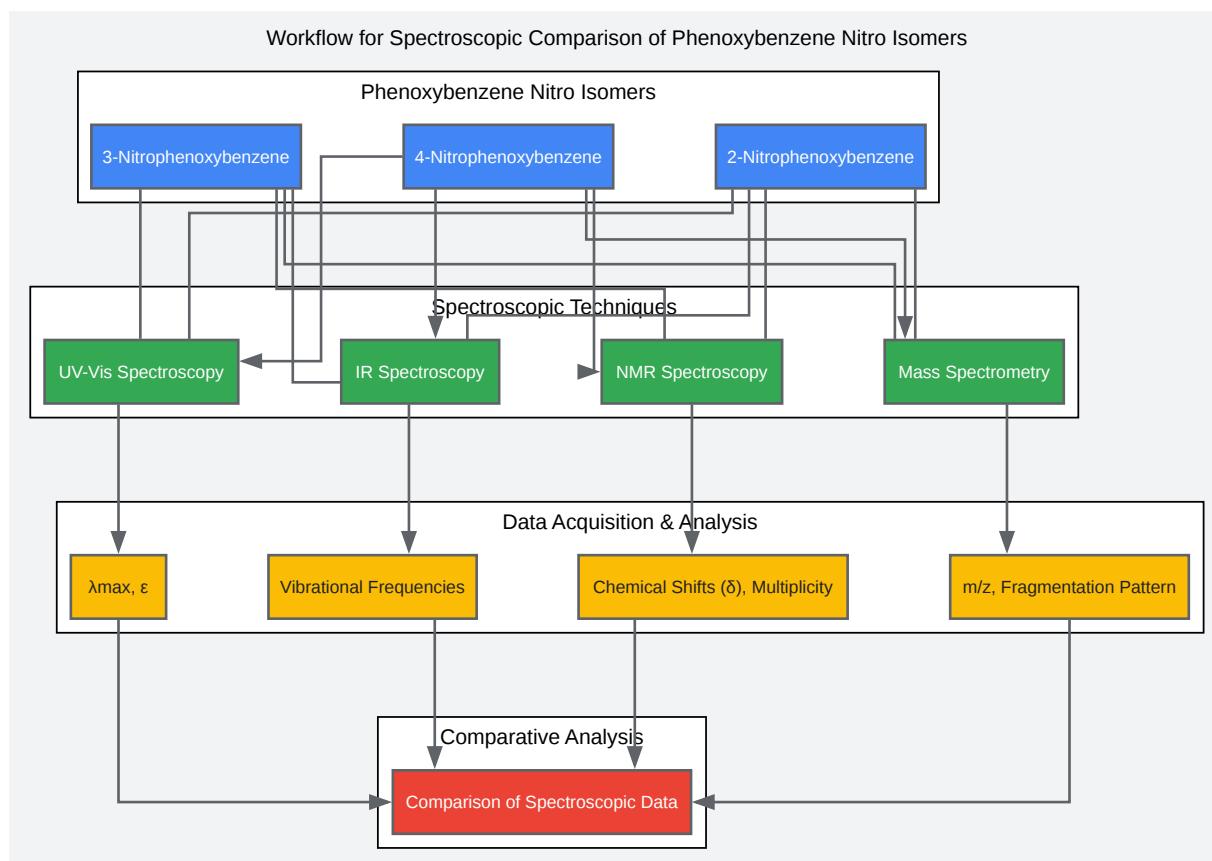
Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample.
- **Sample Preparation:** Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol).
- **Data Acquisition:** Introduce the sample into the mass spectrometer. For GC-MS, the sample is vaporized and separated on a GC column before entering the ion source. Electron ionization (EI) is a common method for generating ions.

- Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion (M^+). Analyze the fragmentation pattern to identify characteristic fragment ions that can help in structure elucidation and isomer differentiation.

Visualization of the Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of phenoxybenzene nitro isomers.



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Caption: A flowchart illustrating the process of spectroscopic analysis for the comparison of phenoxybenzene nitro isomers.

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References

- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
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